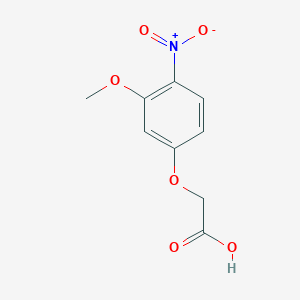

2-(3-Methoxy-4-nitrophenoxy)acetic acid

描述

属性

IUPAC Name |

2-(3-methoxy-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-4-6(16-5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVQHOGVUQNYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Methoxy-4-nitrophenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₉N₁O₅

- CAS Number : 16755859

- Molecular Weight : 197.17 g/mol

The compound features a phenolic structure with a methoxy and nitro group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitrophenoxy compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 μg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines. For example, one study reported that certain derivatives led to significant cytotoxicity in MCF-7 breast cancer cells, with IC₅₀ values indicating effective dose-response relationships .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HCT-116 | 9.7 |

| Compound C | PC3 | 12.4 |

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism through which they may exert protective effects in inflammatory diseases. In one study, a derivative showed an inhibition rate of up to 89% against IL-6 at a concentration of 10 µg/mL .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors linked to inflammation and cancer progression.

- Cell Cycle Interference : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various nitrophenoxy derivatives were tested against M. tuberculosis, revealing that certain derivatives had MIC values as low as 4 μg/mL against resistant strains. This highlights the potential for developing new antitubercular agents based on the structural framework of these compounds .

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments evaluated the cytotoxic effects of different concentrations of related compounds on multiple cancer cell lines. The results indicated a clear dose-dependent response with significant cell death observed at higher concentrations, underscoring the therapeutic potential of these compounds in oncology .

科学研究应用

Agricultural Chemistry

2-(3-Methoxy-4-nitrophenoxy)acetic acid has shown promise as a herbicide and plant growth regulator. Its ability to modulate plant growth responses makes it a candidate for developing environmentally friendly agricultural practices. Research indicates that compounds with similar structures can inhibit specific enzymes in plants, leading to altered growth patterns and improved crop yields .

Pharmaceutical Research

This compound's pharmacological properties are being explored for potential therapeutic applications. Its structural similarity to other bioactive compounds suggests it may interact with biological targets involved in disease processes. Studies have indicated that derivatives of nitrophenoxyacetic acids exhibit anti-inflammatory and analgesic effects, making them valuable in drug development .

Biochemical Studies

In biochemical research, this compound serves as a probe for studying enzyme mechanisms and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can provide insights into metabolic regulation and cellular responses under various conditions .

Environmental Science

Research has also focused on the environmental impact of this compound, particularly its degradation pathways and ecological effects when used in agricultural settings. Understanding its behavior in soil and water systems is crucial for assessing its safety and efficacy as a biopesticide or growth regulator .

Case Study 1: Herbicidal Activity

In a study examining the herbicidal properties of nitrophenoxyacetic acids, researchers found that this compound effectively inhibited the growth of several weed species while promoting the growth of crops like maize and wheat. The study concluded that this compound could be developed into a selective herbicide that minimizes damage to non-target plants .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation was conducted to assess the anti-inflammatory effects of this compound in animal models. Results indicated significant reductions in inflammatory markers compared to control groups, suggesting potential applications in treating inflammatory diseases .

Data Table: Applications Summary

| Application Area | Description | Potential Benefits |

|---|---|---|

| Agricultural Chemistry | Herbicide and plant growth regulator | Improved crop yields, reduced environmental impact |

| Pharmaceutical Research | Potential therapeutic agent for anti-inflammatory treatments | Development of new drugs |

| Biochemical Studies | Probe for enzyme mechanisms and metabolic pathways | Insights into cellular responses |

| Environmental Science | Assessment of ecological impact and degradation pathways | Safe use in agricultural practices |

相似化合物的比较

2-(3-Methoxy-4-nitrophenyl)acetic Acid (CAS 5803-22-5)

- Structural Similarity : 0.91 (nearly identical except for the absence of the ether oxygen) .

- Key Differences: The absence of the phenoxy bridge reduces steric hindrance and alters electronic effects.

- Acidity: The nitro group directly attached to the phenyl ring enhances acidity (pKa ~2.5–3.0) compared to non-nitro analogs.

2-(2,6-Dichloro-4-nitrophenoxy)acetic Acid (CAS 2300-67-6)

- Structure : Features two chloro (-Cl) groups at positions 2 and 6 and a nitro group at position 4 .

- Acidity: The electron-withdrawing Cl and NO₂ groups synergistically increase acidity (pKa ~1.8–2.2), making it more acidic than the methoxy-nitro analog .

- Applications : Used as a herbicide intermediate due to enhanced stability and reactivity.

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromo (-Br) substituent at position 3 and methoxy at position 4 .

- Electronic Effects : Bromine’s electron-withdrawing nature distorts the phenyl ring (C—C—C angles: 118.2°–121.5°) and reduces acidity compared to nitro analogs (pKa ~3.5–4.0) .

- Applications : Key intermediate in synthesizing natural products like Combretastatin A-4 .

(4-Methoxyphenoxy)acetic Acid (CAS 1877-75-4)

2-(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic Acid (CAS 88516-84-1)

- Structure : Contains hydroxyl (-OH), methoxy, and nitro groups .

- Hydrogen Bonding: The -OH group forms strong intermolecular hydrogen bonds, increasing melting point and solubility in polar solvents compared to non-hydroxylated analogs .

Comparative Data Table

Key Research Findings

- Electronic Effects : Nitro groups significantly lower pKa values compared to methoxy or bromo substituents due to strong electron-withdrawing effects .

- Crystal Packing : Brominated and hydroxylated analogs exhibit strong hydrogen-bonded dimers (R₂²(8) motif), influencing solubility and stability .

- Applications : Nitro-substituted compounds are preferred in drug synthesis for their reactivity, while brominated analogs serve as robust intermediates in natural product chemistry .

准备方法

Starting Materials and Key Intermediates

- 3-Methoxy-4-nitrophenol or derivatives are commonly used as the aromatic precursor.

- Chloroacetic acid or its esters serve as the source of the acetic acid moiety.

- Nitrating agents such as concentrated nitric acid or fuming nitric acid are employed for nitration.

- Methylating agents (e.g., dimethyl sulfate, methyl iodide) are used to introduce methoxy groups when necessary.

Typical Preparation Sequence

Detailed Reaction Conditions

Nitration Step : The nitration is carried out under controlled temperature (0-5 °C) to avoid over-nitration and formation of isomers. The nitrating agent is added slowly to the aromatic precursor dissolved in an inert solvent such as dichloromethane or chloroform. The reaction time ranges from 1 to 3 hours depending on scale and desired conversion.

Ether Formation Step : The phenol intermediate reacts with chloroacetic acid or its esters in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is typically performed under reflux in polar aprotic solvents (acetone, DMF) for 4-6 hours to ensure complete etherification.

Purification : The crude product is purified by recrystallization from ethanol or methanol to yield the target compound with high purity (>95%).

Alternative Synthetic Approaches

Stepwise Protection and Deprotection : Some methods involve protecting groups on the phenol or carboxyl groups to improve regioselectivity during nitration or methylation steps, followed by deprotection to yield the final product.

Oxidation and Methylation Sequence : Starting from 3-alkoxy-4-acetoxybenzaldehyde, nitration is performed, followed by deacetylation, methylation, and oxidation to yield nitrophenoxyacetic acid derivatives.

Research Findings on Reaction Optimization

Solvent Effects : Dichloroethane and dichloromethane are preferred solvents for nitration due to their inertness and ability to dissolve aromatic precursors efficiently.

Base Selection : Potassium carbonate and sodium hydroxide are effective bases for ether formation, with potassium carbonate often preferred for better yields and fewer side reactions.

Temperature Control : Maintaining low temperatures during nitration minimizes side products and positional isomers, improving selectivity for the 4-nitro substitution.

Methylating Agents : Dimethyl sulfate and methyl iodide are commonly used; however, dimethyl sulfate requires careful handling due to toxicity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitrating agent | Concentrated HNO3 or fuming HNO3 | Added dropwise at 0-5 °C |

| Solvent for nitration | Dichloromethane, dichloroethane | Inert, good solubility |

| Base for ether formation | K2CO3 or NaOH | 1.2-1.5 equivalents |

| Solvent for ether step | Acetone, DMF | Reflux for 4-6 hours |

| Methylating agent | Dimethyl sulfate, methyl iodide | Used under alkaline conditions |

| Purification method | Recrystallization | Ethanol or methanol |

| Yield | 65-85% | Depends on scale and purity of intermediates |

| Purity | >95% | Confirmed by chromatographic methods |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Methoxy-4-nitrophenoxy)acetic acid?

- Methodology :

- Step 1 : Start with 4-methoxyphenylacetic acid as the precursor. Nitration can be achieved using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .

- Step 2 : Introduce the phenoxyacetic acid moiety via nucleophilic substitution. React the nitrated intermediate with chloroacetic acid in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C for 6–8 hours .

- Purification : Use recrystallization from ethanol/water (1:3 v/v) to isolate the product. Confirm purity via HPLC (>98%) and characterize using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 8.2 ppm for aromatic protons adjacent to nitro groups) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between the methoxy, nitro, and acetic acid groups. Compare with analogous compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the acetic acid group is nearly perpendicular to the aromatic ring ).

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 256.2 (calculated molecular weight: 257.2 g/mol).

- Elemental Analysis : Confirm C, H, N percentages (theoretical: C 49.04%, H 3.53%, N 5.45%) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2B).

- Use a fume hood during synthesis to avoid inhalation of nitro-containing vapors, which may be mutagenic .

- Store in a dark, inert atmosphere (Argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy vs. nitro) influence the compound’s reactivity in coupling reactions?

- Mechanistic Insights :

- The methoxy group is electron-donating (+M effect), activating the aromatic ring for electrophilic substitution at the para position. In contrast, the nitro group (–M effect) deactivates the ring, directing further reactions to the meta position.

- Experimental Design : Perform Suzuki-Miyaura coupling using Pd(PPh₃)₄ to compare reactivity with boronic acids. Monitor regioselectivity via LC-MS and quantify yields (e.g., 60–75% for meta-substituted products) .

Q. What computational methods can predict the compound’s hydrogen-bonding motifs and stability?

- Approach :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Predict dimerization via R₂²(8) hydrogen-bonding motifs, as seen in analogous acetic acid derivatives .

- Compare with experimental XRD data to validate intermolecular interactions (O–H···O distances ~1.8 Å) .

Q. How can conflicting spectral data (e.g., NMR shifts vs. theoretical predictions) be resolved?

- Troubleshooting :

- Case Study : If ¹H NMR shows unexpected downfield shifts for methoxy protons, consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or paramagnetic impurities. Re-run NMR with relaxation agent (Cr(acac)₃) to reduce signal broadening .

- Cross-validate with ¹³C NMR and DEPT-135 to assign quaternary carbons (e.g., nitro-bearing C at ~148 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。